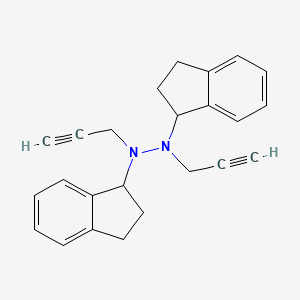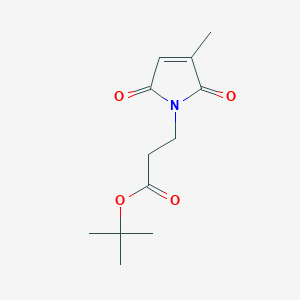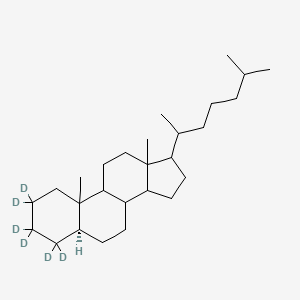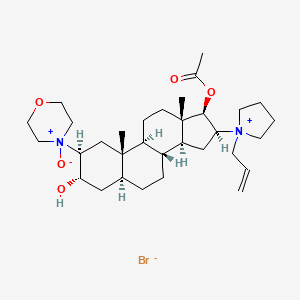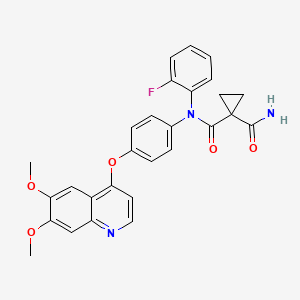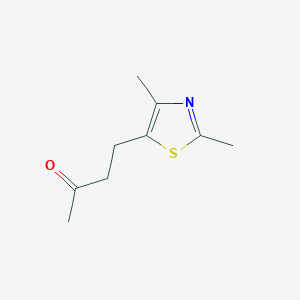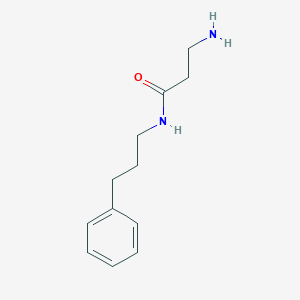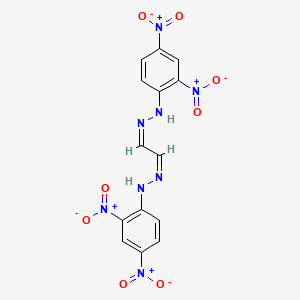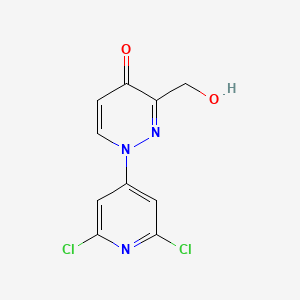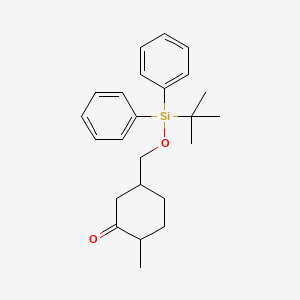![molecular formula C34H62N6O16 B13857598 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is a synthetic derivative of tobramycin, an aminoglycoside antibiotic. This compound is characterized by its complex structure, which includes multiple ureido and tert-butoxycarbonyl (Boc) groups. It is primarily used as an intermediate in the synthesis of other derivatives of tobramycin, particularly those with enhanced antibacterial properties .
Vorbereitungsmethoden
The synthesis of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin involves multiple steps, starting from tobramycin. The key steps include:
Protection of Amino Groups: The amino groups of tobramycin are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Ureido Group Introduction: The ureido group is introduced at the 1-N position of the tobramycin molecule.
Final Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be hydrolyzed under acidic conditions to yield the free amine groups.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those with potential antibacterial properties.
Biology: Studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy against resistant bacterial strains.
Wirkmechanismus
The mechanism of action of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is similar to that of tobramycin. It binds to the bacterial ribosome, interfering with protein synthesis by causing misreading of mRNA. This leads to the production of defective proteins, ultimately resulting in bacterial cell death. The ureido and Boc groups may enhance its binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin can be compared with other tobramycin derivatives, such as:
1-N-Ureido Tobramycin: Lacks the Boc protecting groups, making it more reactive but less stable.
Tobramycin: The parent compound, widely used as an antibiotic.
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Eigenschaften
Molekularformel |
C34H62N6O16 |
|---|---|
Molekulargewicht |
810.9 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2R,3S,4S,5R)-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(carbamoylamino)-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C34H62N6O16/c1-32(2,3)54-29(47)37-12-18-17(42)11-16(40-31(49)56-34(7,8)9)26(50-18)52-25-15(39-30(48)55-33(4,5)6)10-14(38-28(36)46)24(23(25)45)53-27-22(44)20(35)21(43)19(13-41)51-27/h14-27,41-45H,10-13,35H2,1-9H3,(H,37,47)(H,39,48)(H,40,49)(H3,36,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
LWAHETQZNMDHKH-LOBSLKQUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
